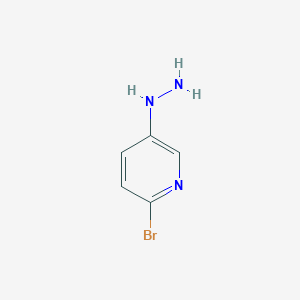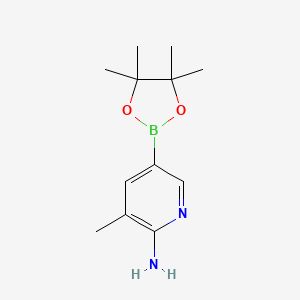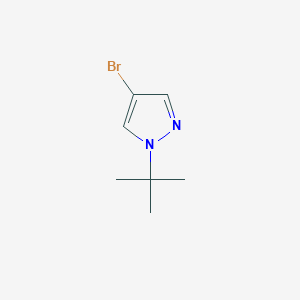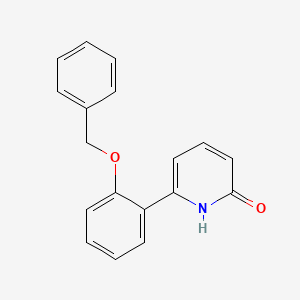
4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Descripción general
Descripción
The compound “4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride” is a chemical compound that has been mentioned in the context of pharmaceutical compositions . It is a part of a class of compounds that have been studied for their potential as inhibitors or modulators of protein kinase activity .
Aplicaciones Científicas De Investigación
Biological Activity Evaluation
A study by Iqbal et al. (2020) synthesized a series of new compounds derived from 5-(1-(4-nitrophenylsulfonyl) piperidin-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol to evaluate their biological activities. These compounds were assessed for BSA binding, anti-bacterial, anti-inflammatory, and acetylcholinesterase (AChE) activities. Molecular docking studies identified the active sites responsible for the best AChE inhibition, with compound 5e showing the most potent antibacterial and anti-inflammatory effects among the synthesized compounds. The entire library, except for compounds 5d and 5f, displayed significant AChE inhibition, suggesting their potential therapeutic applications (Iqbal et al., 2020).
Synthesis and Characterization
Another research by Sarhan et al. (2008) focused on the synthesis and characterization of new 3-benzyl-4H-1,2,4-triazole-5-thiol and thiazolo[3,2-b][1,2,4]triazole-5(6H)-one heterocycles. These compounds were evaluated for their structural properties using spectral and elemental analyses. Their study contributes to the understanding of the chemical properties of triazole derivatives, which is crucial for further application in drug development (Sarhan et al., 2008).
Antifungal Compound Study
Volkova et al. (2020) synthesized a novel antifungal compound from the 1,2,4-triazole class and determined its pharmacologically relevant physicochemical properties. This study provided insights into the solubility thermodynamics and partitioning processes in biologically relevant solvents, which are essential for developing effective antifungal therapies (Volkova et al., 2020).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. In the case of “4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride”, it has been suggested that similar compounds may act as inhibitors or modulators of protein kinase activity . This could potentially make them useful in the treatment of diseases where these enzymes play a role.
Direcciones Futuras
The future directions for research on “4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride” and similar compounds could involve further exploration of their potential as protein kinase inhibitors . This could include studies to better understand their mechanism of action, optimize their synthesis, and evaluate their safety and efficacy in preclinical and clinical trials.
Propiedades
IUPAC Name |
4-cyclopropyl-3-piperidin-3-yl-1H-1,2,4-triazole-5-thione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4S.ClH/c15-10-13-12-9(14(10)8-3-4-8)7-2-1-5-11-6-7;/h7-8,11H,1-6H2,(H,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBOXWBBMADVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NNC(=S)N2C3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-Bromo-6-methoxy-1H-benzo[d]imidazole](/img/structure/B1523680.png)


